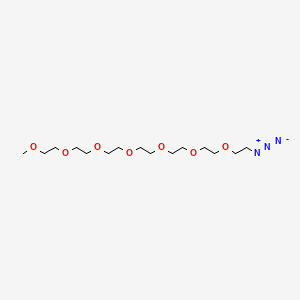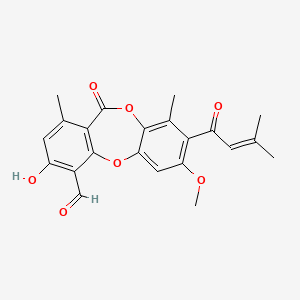
m-PEG7-Azide
Overview
Description
M-PEG7-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Its molecular formula is C15H31N3O7 .
Synthesis Analysis
The synthesis of m-PEG7-Azide involves the use of sodium azide and acid to afford hydrazoic acid . This study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction . This method was found to be compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa .Molecular Structure Analysis
The molecular structure of m-PEG7-Azide is characterized by its IUPAC name 1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane .Chemical Reactions Analysis
M-PEG7-Azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The 1,3-dipolar cycloadditions of azides constitute a major class of highly reliable and versatile reactions .Physical And Chemical Properties Analysis
M-PEG7-Azide has a molecular weight of 365.42 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 9 . It also has a Rotatable Bond Count of 21 .Scientific Research Applications
Bioconjugation
m-PEG7-Azide can be used in the development of PEG-based bioconjugates for a variety of biomedical applications . The azide group in m-PEG7-Azide can react with alkynes to form a stable triazole ring, a reaction known as “click chemistry”. This makes it a useful tool for attaching various biomolecules to PEG chains in a controlled and selective manner.
Drug Delivery
m-PEG7-Azide can be used in the synthesis of drug conjugates . The PEGylation of therapeutic molecules can improve their solubility, stability, and bioavailability, and reduce their immunogenicity. The azide group allows for the attachment of drug molecules via click chemistry, providing a versatile and efficient method for the preparation of drug-PEG conjugates.
Surface Modification
The azide functionality of m-PEG7-Azide can be used for the modification of surfaces . PEGylation can create a hydrophilic surface that resists protein adsorption, cell adhesion, and bacterial adhesion, making it useful in various biomedical applications such as medical device coating and tissue engineering.
Polymer Micelles
m-PEG7-Azide can be used in the formation of polymer micelles . These are nano-sized particles that can encapsulate drug molecules, providing a method for targeted drug delivery. The azide group allows for the attachment of targeting ligands or other functional groups to the micelle surface.
PROTACs Synthesis
m-PEG7-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The azide group in m-PEG7-Azide can be used to attach the E3 ligase ligand and the target protein ligand.
Tissue Engineering
m-PEG7-Azide can be used in the synthesis of hydrogels for tissue engineering . The azide group allows for crosslinking of the PEG chains to form a hydrogel network. The hydrogel can then be modified with various bioactive molecules to promote cell adhesion, proliferation, and differentiation.
Mechanism of Action
Target of Action
m-PEG7-Azide is a PEG-based PROTAC linker . The primary targets of m-PEG7-Azide are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Mode of Action
m-PEG7-Azide operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The key biochemical pathway involved in the action of m-PEG7-Azide is the ubiquitin-proteasome system . This system is responsible for the selective degradation of target proteins. The process involves tagging the target protein with ubiquitin, a small regulatory protein, which signals the proteasome to degrade the tagged protein .
Pharmacokinetics
As a protac linker, it’s designed to improve the solubility, pharmacokinetics, and bioactivity of the attached drug molecule .
Result of Action
The primary result of m-PEG7-Azide’s action is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase and a ligand for the target protein, m-PEG7-Azide enables the formation of a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O7/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-17-18-16/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPCQLXBYKYWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731616 | |
| Record name | 22-Azido-2,5,8,11,14,17,20-heptaoxadocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG7-Azide | |
CAS RN |
208987-04-6 | |
| Record name | 22-Azido-2,5,8,11,14,17,20-heptaoxadocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)









